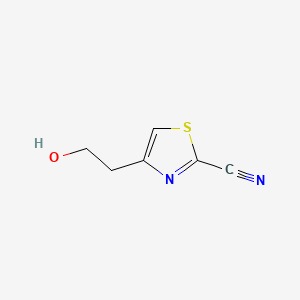
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) is a complex organic compound with a unique structure that includes a benzene ring, an acetamide group, and a pyrimidinyl moiety
Preparation Methods
The synthesis of Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidinyl intermediate, followed by the introduction of the benzeneacetamide moiety. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Scientific Research Applications
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialized polymers
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar compounds include other benzeneacetamide derivatives and pyrimidinyl-containing molecules. Compared to these compounds, Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl) is unique due to its specific substitution pattern and the presence of both methoxy and phenylmethyl groups. This uniqueness can result in distinct chemical properties and biological activities .
Properties
CAS No. |
167299-14-1 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-benzyl-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-24-20(27)18(19(22)23-21(24)28)25(13-15-6-4-3-5-7-15)17(26)12-14-8-10-16(29-2)11-9-14/h3-11H,12-13,22H2,1-2H3,(H,23,28) |
InChI Key |
KIEIEROKSVUWQH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N(CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)OC |
Synonyms |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-methoxy-N-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


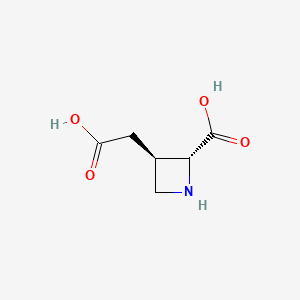
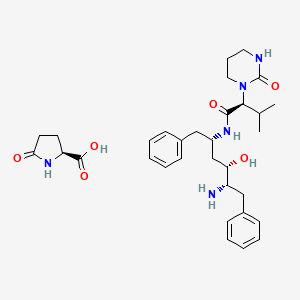
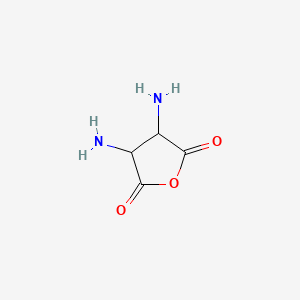
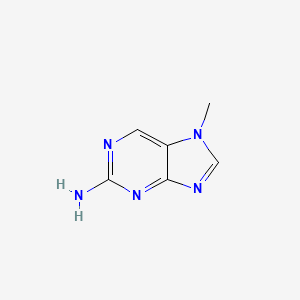
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
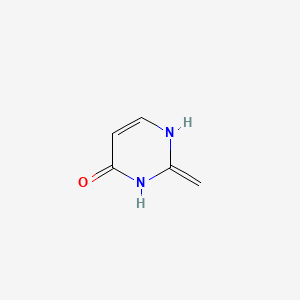
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)
